Forosamine

Description

Structure

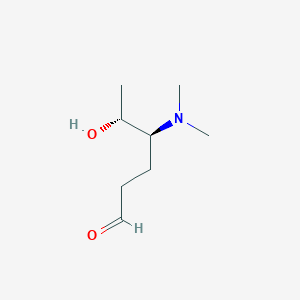

2D Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-4-(dimethylamino)-5-hydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(11)8(9(2)3)5-4-6-10/h6-8,11H,4-5H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGAAHDUAFVZSS-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCC=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CCC=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171548 | |

| Record name | Forosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18423-27-3 | |

| Record name | (4S,5R)-4-(Dimethylamino)-5-hydroxyhexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18423-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Forosamine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forosamine, a naturally occurring deoxyamino sugar, is a critical component of several macrolide antibiotics, including spiramycin (B21755) and auricin. Its unique chemical structure contributes significantly to the biological activity of these parent compounds, making it a molecule of considerable interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and antimicrobial susceptibility testing.

Chemical Structure and Identification

This compound is chemically defined as (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal.[1] It is a derivative of a hexosamine, specifically a tetradeoxyhexose, characterized by a six-carbon backbone with a dimethylamino group at the C4 position and a hydroxyl group at the C5 position.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal | [1] |

| SMILES String | C--INVALID-LINK--N(C)C">C@HO | |

| InChI Key | SZGAAHDUAFVZSS-SFYZADRCSA-N | |

| Molecular Formula | C8H17NO2 | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| CAS Number | 18423-27-3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and for the development of drug delivery systems. While experimental data for some properties are limited, computed values from reliable sources provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks | Reference |

| Melting Point | Not available | Experimental data not found | |

| Boiling Point | Not available | Experimental data not found | |

| pKa | Not available | Experimental data not found | |

| Aqueous Solubility | Not available | Experimental data not found | |

| XLogP3 | -0.1 | Computed | |

| Topological Polar Surface Area | 40.5 Ų | Computed | |

| Hydrogen Bond Donor Count | 1 | Computed | |

| Hydrogen Bond Acceptor Count | 3 | Computed | |

| Rotatable Bond Count | 4 | Computed |

Biological and Pharmacological Properties

This compound is a key structural motif in antibiotics that are active against Gram-positive bacteria. Its presence is essential for the antibacterial activity of spiramycin. The mechanism of action of this compound itself is not extensively studied in isolation; however, its contribution to the overall activity of the parent macrolide antibiotics is significant.

Antimicrobial Spectrum

The antibacterial activity of this compound is intrinsically linked to the macrolide antibiotics of which it is a part. These antibiotics are known to be effective against a range of Gram-positive bacteria.

Table 3: Anticipated Antibacterial Spectrum for this compound-Containing Antibiotics

| Bacterial Species | Susceptibility |

| Staphylococcus aureus | Susceptible |

| Streptococcus pneumoniae | Susceptible |

| Enterococcus faecalis | Variable |

Experimental Protocols

Synthesis of this compound

A detailed, replicable protocol for the synthesis of this compound is crucial for further research and development. The following is a generalized workflow based on literature descriptions.

Caption: A generalized workflow for the chemical synthesis of this compound.

Detailed Methodology (Hypothetical - for illustrative purposes):

A specific, detailed experimental protocol for the synthesis of this compound could not be located in the publicly available literature. The following is a conceptual outline based on general organic chemistry principles for amino sugar synthesis.

-

Protection of Hydroxyl Groups: A suitable starting material, such as a D-glucose derivative, would first have its hydroxyl groups protected to ensure regioselective reactions.

-

Introduction of the Amino Group: An amino group would be introduced at the C4 position, likely through a nucleophilic substitution reaction involving an azide (B81097) intermediate followed by reduction.

-

N,N-Dimethylation: The primary amine would then be dimethylated using a suitable methylating agent, such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

-

Deoxygenation: The hydroxyl groups at the C2, C3, and C6 positions would be sequentially or concertedly removed through a series of deoxygenation reactions.

-

Formation of the Aldehyde: The terminal group would be converted to an aldehyde to yield this compound.

-

Purification: The final product would be purified using chromatographic techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines a standard broth microdilution method for determining the MIC of a compound against bacterial strains.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility).

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

-

Signaling Pathways and Logical Relationships

The antibacterial action of macrolides, which contain this compound, involves the inhibition of bacterial protein synthesis.

Caption: Simplified pathway of macrolide antibiotic action.

Conclusion

This compound remains a molecule of significant interest due to its integral role in the activity of important macrolide antibiotics. While a complete experimental dataset for all its physicochemical properties is not yet available, its chemical structure and biological importance are well-established. Further research into the specific biological activities of isolated this compound and the development of detailed, accessible synthetic protocols will be crucial for unlocking its full potential in the development of new and improved antibacterial agents.

References

An In-depth Technical Guide on the Discovery and Isolation of Forosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forosamine, a 4-dimethylamino-2,3,4,6-tetradeoxy-D-threo-hexopyranose, is a highly deoxygenated amino sugar that constitutes a key structural component of several important macrolide antibiotics, including spiramycin (B21755) and the potent insecticide spinosyn A. Its unique structure and presence in biologically active natural products have made it a subject of significant interest in the fields of organic chemistry and biosynthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, with a focus on the core experimental methodologies and data that have been pivotal in its characterization.

Discovery and Isolation from Spiramycin

This compound was first identified as a constituent of the spiramycin complex of antibiotics. The primary method for its liberation from the parent macrolide is through acid hydrolysis, which cleaves the glycosidic linkages connecting this compound and the other sugar moieties (mycaminose and mycarose) to the macrolactone ring.[1]

Experimental Protocols

Acid Hydrolysis of Spiramycin for the Isolation of this compound Hydrochloride

A detailed protocol for the acid-catalyzed hydrolysis of spiramycin to yield this compound, typically isolated as its more stable hydrochloride salt, is outlined below. This procedure is based on early methods described in the literature.[1]

-

Hydrolysis: A solution of spiramycin in dilute hydrochloric acid (e.g., 0.75 N HCl) is prepared.[1] The mixture is allowed to stand at room temperature for an extended period, typically 24 hours, to ensure complete cleavage of the glycosidic bonds.[1]

-

Neutralization and Extraction: The reaction mixture is then neutralized with a slight excess of sodium bicarbonate. This step is crucial to remove the acidity and prepare the solution for extraction. The neutralized solution is subsequently extracted multiple times with an organic solvent such as chloroform (B151607) to remove the lipophilic aglycone (spiracidin) and other non-polar byproducts.[1]

-

Aqueous Phase Workup: The remaining aqueous phase, which contains the water-soluble sugar components as their hydrochloride salts, is evaporated to dryness under reduced pressure at a controlled temperature (e.g., 30°C) to prevent degradation.[1]

-

Purification: The resulting residue, a mixture of the hydrochloride salts of this compound, mycaminose, and mycarose, can be further purified by techniques such as fractional crystallization or chromatography to yield pure this compound hydrochloride.

Experimental Workflow for this compound Isolation

Structural Elucidation

The definitive structure of this compound was established through a combination of chemical degradation, synthesis, and spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The seminal work in this area was published in 1966.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that specific chemical shifts can vary slightly depending on the solvent and instrument used.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.5-5.0 | d | ~7-8 |

| H-2ax | ~1.5-1.7 | m | - |

| H-2eq | ~2.0-2.2 | m | - |

| H-3ax | ~1.4-1.6 | m | - |

| H-3eq | ~1.8-2.0 | m | - |

| H-4 | ~2.3-2.5 | m | - |

| H-5 | ~3.8-4.0 | dq | ~6.5, ~9.5 |

| H-6 (CH₃) | ~1.1-1.2 | d | ~6.5 |

| N(CH₃)₂ | ~2.2-2.3 | s | - |

Note: Data is compiled from typical values for pyranose rings and may not represent a single definitive spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~95-100 |

| C-2 | ~30-35 |

| C-3 | ~25-30 |

| C-4 | ~60-65 |

| C-5 | ~70-75 |

| C-6 | ~15-20 |

| N(CH₃)₂ | ~40-45 |

Note: These are approximate chemical shift ranges for the carbon atoms in the this compound ring structure.

Mass Spectrometry and Fragmentation

Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight (159.23 g/mol ). The fragmentation pattern is characteristic of a deoxyamino sugar and can provide valuable structural information.

Logical Relationship in this compound Structure Determination

References

The Forosamine Biosynthesis Pathway in Saccharopolyspora spinosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forosamine, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-threo-hexopyranose, is a crucial deoxysugar component of the spinosyn family of macrolide insecticides produced by the actinomycete Saccharopolyspora spinosa. The unique structure and biological activity of spinosyns, such as spinosyn A and D, are in part conferred by the presence of this compound. Understanding the biosynthesis of this sugar moiety is critical for efforts in biosynthetic engineering to produce novel spinosyn analogs with improved insecticidal properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, summarizing available quantitative data, and outlining key experimental protocols for the characterization of the involved enzymes.

The this compound Biosynthesis Pathway

The biosynthesis of TDP-D-forosamine in Saccharopolyspora spinosa is a five-step enzymatic pathway that converts TDP-4-keto-6-deoxy-D-glucose into the final activated sugar donor. The genes encoding these five enzymes, spnO, spnN, spnQ, spnR, and spnS, are located within the spinosyn gene cluster.[1][2] The pathway proceeds as follows:

-

C-2 Deoxygenation (Step 1 & 2): The pathway initiates with the conversion of TDP-4-keto-6-deoxy-D-glucose. The enzyme SpnO, a TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase, catalyzes the first step.[1][2] This is followed by the action of SpnN, a 3-ketoreductase, which reduces the intermediate to form TDP-4-keto-2,6-dideoxy-D-glucose.[1][2]

-

C-3 Deoxygenation (Step 3): SpnQ, a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent 3-dehydrase, then catalyzes the C-3 deoxygenation of TDP-4-keto-2,6-dideoxy-D-glucose to yield TDP-4-keto-2,3,6-trideoxy-D-glucose.[1][2][3] This reaction requires a reductase system, such as ferredoxin/ferredoxin reductase, to provide the necessary electrons.[3]

-

Transamination (Step 4): The resulting 4-keto intermediate is then converted to an amino sugar by the action of SpnR, a PLP-dependent aminotransferase.[4] SpnR catalyzes the transfer of an amino group to the C-4 position, forming TDP-4-amino-2,3,6-trideoxy-D-glucose.

-

N,N-dimethylation (Step 5): The final step in the pathway is the N,N-dimethylation of the C-4 amino group, catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, SpnS.[1][2] This reaction yields the final product, TDP-D-forosamine.

Signaling Pathway Diagram

Caption: The enzymatic cascade of the this compound biosynthesis pathway.

Quantitative Data

A critical aspect of understanding any metabolic pathway is the quantitative characterization of its constituent enzymes. To date, detailed steady-state kinetic parameters have been published for SpnQ.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |

| SpnQ | TDP-4-keto-2,6-dideoxy-D-glucose | 49 | 2.6 | [1] |

Note: Quantitative kinetic data for SpnO, SpnN, SpnR, and SpnS are not currently available in the peer-reviewed literature. The instability of the product of the SpnO-catalyzed reaction has been cited as a reason for the lack of quantitative assessment of its catalytic efficiency.[1]

Experimental Protocols

The following section details the methodologies for the key experiments involved in the characterization of the this compound biosynthesis pathway enzymes.

Gene Amplification, Cloning, and Heterologous Expression

The genes spnO, spnN, spnQ, spnR, and spnS can be amplified from Saccharopolyspora spinosa genomic DNA using polymerase chain reaction (PCR). The primers are designed to introduce specific restriction sites (e.g., NdeI and XhoI) to facilitate cloning into an expression vector such as pET28b(+). The resulting plasmids are then transformed into a suitable E. coli expression host, for example, BL21(DE3).

Protein Expression and Purification

-

Culture Growth and Induction: A starter culture of the E. coli expression strain is used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., kanamycin). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 12-16 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein production.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl, 10 mM imidazole (B134444), and 10% glycerol). The cells are lysed by sonication or using a French press. The cell lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The enzymes, engineered with a hexahistidine tag, are purified from the clarified lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Further Purification (Optional): Depending on the purity, an additional purification step such as size-exclusion chromatography can be performed to achieve higher purity.

Enzyme Assays

SpnQ Activity Assay (Coupled Spectrophotometric Assay):

The activity of SpnQ can be determined using a coupled spectrophotometric assay that monitors the consumption of NADPH.[1]

-

Reaction Mixture: The assay mixture (e.g., 100 µL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.5), the substrate TDP-4-keto-2,6-dideoxy-D-glucose, NADPH, a reductase system (e.g., ferredoxin and ferredoxin reductase), and PMP.

-

Initiation and Monitoring: The reaction is initiated by the addition of SpnQ. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) are determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Assays for SpnO, SpnN, SpnR, and SpnS:

Direct continuous assays for the other enzymes in the pathway are more challenging due to the lack of a chromophoric substrate or product. Their activities are typically assessed using endpoint assays coupled with High-Performance Liquid Chromatography (HPLC) analysis.

-

General Assay Conditions: A typical reaction mixture contains the respective enzyme, its substrate, and any necessary cofactors in an appropriate buffer.

-

Reaction and Quenching: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a set period. The reaction is then quenched, for example, by the addition of an organic solvent or by heat inactivation.

-

Product Detection and Quantification: The reaction mixture is analyzed by HPLC to separate the substrate and product. The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve.

Experimental Workflow Diagram

Caption: A generalized workflow for the characterization of this compound biosynthesis enzymes.

Conclusion

The elucidation of the this compound biosynthesis pathway in Saccharopolyspora spinosa represents a significant advancement in our understanding of spinosyn production. The characterization of the five key enzymes, SpnO, SpnN, SpnQ, SpnR, and SpnS, has provided a detailed roadmap of the molecular transformations leading to this unique deoxysugar. While quantitative kinetic data for all enzymes in the pathway remains to be fully determined, the available information provides a solid foundation for future research. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this pathway, with the ultimate goal of leveraging this knowledge for the development of novel and more effective insect control agents through biosynthetic engineering.

References

- 1. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of SpnQ from the Spinosyn Biosynthetic Pathway of Saccharopolyspora spinosa: Mechanistic and Evolutionary Implications for C-3 Deoxygenation in Deoxysugar Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of protein encoded by spnR from the spinosyn gene cluster of Saccharopolyspora spinosa: mechanistic implications for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of Forosamine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forosamine, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-α-D-threo-hexopyranose, is a deoxysugar component of the potent insecticide spinosyn A, produced by the actinomycete Saccharopolyspora spinosa. The unique structure of this compound contributes significantly to the insecticidal activity of spinosyn A. Understanding the enzymatic machinery responsible for its biosynthesis is crucial for efforts in bioengineering and glycodiversification to create novel spinosyn analogs with improved properties. This guide provides a comprehensive overview of the enzymes involved in the biosynthesis of TDP-D-forosamine, detailing their functions, available quantitative data, and the experimental protocols for their study.

The biosynthesis of TDP-D-forosamine from the precursor TDP-4-keto-6-deoxy-D-glucose is accomplished through the sequential action of five enzymes encoded by the spnO, spnN, spnQ, spnR, and spnS genes within the spinosyn gene cluster.[1][2]

This compound Biosynthesis Pathway

The enzymatic cascade begins with TDP-4-keto-6-deoxy-D-glucose and proceeds through a series of oxidation, reduction, deoxygenation, transamination, and methylation reactions to yield the final product, TDP-D-forosamine.

Core Enzymes and Their Functions

The biosynthesis of this compound is a five-step enzymatic process. The function of each enzyme has been elucidated through in vitro characterization.[1]

| Enzyme | Gene | Function | Cofactors/Cosubstrates |

| SpnO | spnO | 2,3-dehydratase | - |

| SpnN | spnN | 3-ketoreductase | NADPH |

| SpnQ | spnQ | PMP-dependent 3-dehydrase | PMP, [4Fe-4S] cluster |

| SpnR | spnR | Aminotransferase | PLP, L-glutamate |

| SpnS | spnS | N,N-dimethyltransferase | S-adenosyl-L-methionine (SAM) |

SpnO (2,3-dehydratase): SpnO initiates the pathway by catalyzing the C-2 deoxygenation of TDP-4-keto-6-deoxy-D-glucose to form the unstable intermediate TDP-3,4-diketo-2,6-dideoxy-D-glucose.[1]

SpnN (3-ketoreductase): SpnN acts sequentially after SpnO, reducing the C-3 keto group of the unstable intermediate to a hydroxyl group, yielding TDP-4-keto-2,6-dideoxy-D-glucose. This reaction requires NADPH as a cofactor.[1]

SpnQ (3-dehydrase): SpnQ is a pyridoxamine (B1203002) 5'-phosphate (PMP) and [4Fe-4S] cluster-dependent enzyme that catalyzes the C-3 deoxygenation of TDP-4-keto-2,6-dideoxy-D-glucose to produce TDP-4-keto-2,3,6-trideoxy-D-glucose. This reaction is dependent on a reductase system, such as ferredoxin/ferredoxin reductase or flavodoxin/flavodoxin reductase.[1][3]

SpnR (Aminotransferase): SpnR is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. It catalyzes the transamination of the C-4 keto group of TDP-4-keto-2,3,6-trideoxy-D-glucose using L-glutamate as the amino donor, forming TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose.[1][2]

SpnS (N,N-dimethyltransferase): SpnS completes the biosynthesis of TDP-D-forosamine by catalyzing the sequential transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the C-4 amino group of TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose.[1]

Quantitative Enzyme Data

While the functions of all five enzymes have been qualitatively established, detailed kinetic parameters are not available for all. The steady-state kinetic parameters for the SpnQ-catalyzed reaction have been determined, though specific values were not available in the reviewed literature. For other enzymes, quantitative kinetic data has not yet been reported.

Table 1: Steady-State Kinetic Parameters for SpnQ

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| TDP-4-keto-2,6-dideoxy-D-glucose | Data not available | Data not available | Data not available |

| Note: While it has been reported that the steady-state kinetic parameters for the SpnQ-catalyzed reaction have been determined, the specific values were not available in the cited literature.[1] |

Table 2: Substrate Specificity of SpnR

| Amino Donor | Relative Activity (%) |

| L-glutamate | 100 |

| L-aspartate | < 5 |

| L-alanine | < 1 |

| L-glutamine | < 1 |

| Note: The data presented is a qualitative representation based on the finding that L-glutamate is the preferred amino donor for SpnR. Quantitative comparative data was not available.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthesis enzymes.

Experimental Workflow

Cloning, Expression, and Purification of this compound Biosynthesis Enzymes

Objective: To obtain purified SpnO, SpnN, SpnQ, SpnR, and SpnS proteins for in vitro characterization.

Methodology:

-

Gene Amplification: The spnO, spnN, spnQ, spnR, and spnS genes are amplified from Saccharopolyspora spinosa genomic DNA using PCR with gene-specific primers containing appropriate restriction sites.

-

Vector Construction: The amplified PCR products are digested and ligated into a pET expression vector (e.g., pET28a(+)) containing an N-terminal His6-tag sequence.

-

Transformation and Expression: The ligation mixtures are transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.2 mM, and the culture is incubated for an additional 16-20 hours at a lower temperature (e.g., 18-25°C).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol), and lysed by sonication on ice. The cell lysate is clarified by centrifugation.

-

Protein Purification: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer containing 20-50 mM imidazole) to remove non-specifically bound proteins. The His6-tagged protein is eluted with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Buffer Exchange and Storage: The eluted protein fractions are pooled and subjected to buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis. The purified protein is concentrated, flash-frozen in liquid nitrogen, and stored at -80°C. Protein purity is assessed by SDS-PAGE.

Enzymatic Synthesis of TDP-sugar Substrates

Objective: To prepare the necessary TDP-sugar substrates for the enzymatic assays.

Methodology:

-

TDP-4-keto-6-deoxy-D-glucose: This substrate is prepared from TDP-D-glucose using the enzyme TDP-D-glucose 4,6-dehydratase (RfbB). The reaction mixture typically contains TDP-D-glucose and a catalytic amount of RfbB in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The reaction is incubated at 37°C and monitored by HPLC.

-

TDP-4-keto-2,6-dideoxy-D-glucose: This substrate for SpnQ is synthesized from TDP-D-glucose in a one-pot reaction using TDP-D-glucose 4,6-dehydratase (RfbB), a 2,3-dehydratase (e.g., TylX3), and the 3-ketoreductase SpnN, with NADPH as a cofactor.[1]

In Vitro Enzyme Assays

Objective: To determine the function and kinetic properties of the this compound biosynthesis enzymes.

General Assay Conditions:

-

Reactions are typically performed in a total volume of 50-100 µL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at a controlled temperature (e.g., 25-37°C).

-

The reaction mixture contains the purified enzyme, the TDP-sugar substrate, and any necessary cofactors or cosubstrates.

-

Reactions are initiated by the addition of the enzyme and quenched at various time points by adding a quenching solution (e.g., acid or organic solvent) or by heat inactivation.

-

The reaction products are analyzed by HPLC.

Specific Assay Protocols:

-

SpnO/SpnN Coupled Assay: The activity of SpnO is assayed in a coupled reaction with SpnN. The reaction mixture contains TDP-4-keto-6-deoxy-D-glucose, SpnO, SpnN, and NADPH. The consumption of NADPH is monitored spectrophotometrically at 340 nm, or the formation of TDP-4-keto-2,6-dideoxy-D-glucose is monitored by HPLC.

-

SpnQ Assay: The activity of SpnQ is assayed using TDP-4-keto-2,6-dideoxy-D-glucose as the substrate. The reaction requires PMP, a [4Fe-4S] cluster, and a reducing system (e.g., ferredoxin/ferredoxin reductase and NADPH). Product formation is monitored by HPLC.

-

SpnR Assay: The aminotransferase activity of SpnR is measured using TDP-4-keto-2,3,6-trideoxy-D-glucose as the substrate and L-glutamate as the amino donor. The reaction also requires PLP. The formation of TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose is monitored by HPLC.

-

SpnS Assay: The N,N-dimethyltransferase activity of SpnS is assayed using TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose and SAM. The formation of the mono- and di-methylated products is monitored by HPLC or mass spectrometry.

HPLC Analysis of TDP-sugars

Objective: To separate and quantify the TDP-sugar substrates and products from the enzymatic assays.

Methodology:

-

Column: A strong anion exchange (SAX) column is typically used for the separation of nucleotide sugars.

-

Mobile Phase: A gradient of a salt solution (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) is used to elute the TDP-sugars.

-

Detection: The eluting compounds are detected by their UV absorbance at 267 nm (the absorbance maximum for the thymine (B56734) base).

-

Quantification: The concentration of each TDP-sugar is determined by integrating the peak area and comparing it to a standard curve of known concentrations.

Conclusion and Future Directions

The in vitro reconstitution of the TDP-D-forosamine biosynthesis pathway has provided a detailed understanding of the enzymatic steps involved in the formation of this unique deoxysugar. The five key enzymes, SpnO, SpnN, SpnQ, SpnR, and SpnS, have been functionally characterized, laying the groundwork for future research in several areas:

-

Structural Biology: Elucidation of the three-dimensional structures of these enzymes will provide insights into their catalytic mechanisms and substrate specificities.

-

Enzyme Engineering: The knowledge of enzyme function and structure can be used to engineer these enzymes to accept alternative substrates, leading to the production of novel glycosylated spinosyn analogs with potentially improved insecticidal activities or other desirable properties.

-

Metabolic Engineering: Overexpression or modification of the this compound biosynthesis genes in Saccharopolyspora spinosa could lead to increased yields of spinosyn A.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the fascinating biochemistry of this compound biosynthesis and to leverage this knowledge for the development of new and improved insecticides and other valuable bioproducts.

References

- 1. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterization of the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of SpnQ from the spinosyn biosynthetic pathway of Saccharopolyspora spinosa: mechanistic and evolutionary implications for C-3 deoxygenation in deoxysugar biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Forosamine-Containing Natural Products: A Technical Guide for Researchers

Forosamine , a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-threo-hexopyranose, is a crucial deoxysugar moiety found in a range of bioactive natural products.[1][2] Its presence is often essential for the biological activity of the parent molecule, making it a significant area of study for researchers in natural product chemistry, drug discovery, and metabolic engineering. This technical guide provides a comprehensive overview of natural products containing this compound, their biological activities, biosynthesis, and the experimental methodologies used in their study.

This compound-Containing Natural Products and Their Structures

The most prominent class of this compound-containing natural products are the spinosyns , a family of macrolide insecticides produced by the soil actinomycete Saccharopolyspora spinosa.[1][3] Beyond the spinosyns, this compound has been identified in other structurally diverse natural products.

Table 1: Known Natural Products Containing this compound

| Compound Class | Natural Product | Producing Organism | Chemical Structure |

| Spinosyns | Spinosyn A | Saccharopolyspora spinosa | C₄₁H₆₅NO₁₀ |

| Spinosyn D | Saccharopolyspora spinosa | C₄₂H₆₇NO₁₀ | |

| Spinosyn G | Saccharopolyspora spinosa | C₄₁H₆₅NO₁₀ | |

| Spinetoram (B1464634) (semi-synthetic) | Derived from Spinosyns J & L | J: C₄₂H₆₉NO₁₀, L: C₄₃H₇₁NO₁₀ | |

| Macrolide Antibiotics | Spiramycin | Streptomyces ambofaciens | C₄₃H₇₄N₂O₁₄ |

| Naphthoquinone Antibiotics | Forosaminylgriseucin A | Streptomyces griseus | C₃₁H₄₀N₂O₁₀ |

| Immunosuppressants | Dunaimycin | Streptomyces sp. | C₃₉H₅₈N₂O₉ |

Biological Activity of this compound-Containing Natural Products

The this compound moiety is critical for the potent insecticidal activity of the spinosyns.[4][5] Spinosad, a commercial insecticide, is a mixture of spinosyn A and spinosyn D.[6] Spinetoram is a second-generation, semi-synthetic spinosyn with improved activity.[1] The primary mode of action for spinosyns is the allosteric activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, leading to hyperexcitation, paralysis, and death.[7][8][9] There is also evidence for a minor effect on γ-aminobutyric acid (GABA) receptors.[7][10]

Table 2: Insecticidal Activity of this compound-Containing Spinosyns

| Compound | Target Insect | Bioassay Type | Activity Metric (LC₅₀/LD₅₀) | Source(s) |

| Spinosyn A | Heliothis virescens (Tobacco budworm) | Diet Incorporation | 0.3 ppm | [6] |

| Spinosad | Heliothis virescens (Tobacco budworm) | Topical Application | 0.4 - 8.5 µg/g | [6] |

| Spinosad | Plutella xylostella (Diamondback moth) | Leaf Dip | 1st instar: 100% mortality at 600 ppm (72h) | [11] |

| 2nd instar: LC₅₀ = 0.343 ppm (72h) | [11] | |||

| 3rd instar: LC₅₀ = 0.343 ppm (72h) | [11] | |||

| 4th instar: LC₅₀ = 0.598 ppm (72h) | [11] | |||

| Spinosad | Sitophilus oryzae (Rice weevil) | Grain Treatment | LC₅₀ = 0.65 mg/kg (7 days) | [12] |

| Spinetoram | Sitophilus oryzae (Rice weevil) | Grain Treatment | LC₅₀ = 2.50 mg/kg (7 days) | [12] |

Note: The removal of the this compound sugar from spinosyns results in a dramatic loss of insecticidal activity.[4]

Biosynthesis of this compound

The biosynthesis of TDP-d-forosamine in Saccharopolyspora spinosa has been elucidated through in vitro characterization of the enzymes encoded by the spn gene cluster.[2][13] The pathway begins with TDP-4-keto-6-deoxy-d-glucose and involves five key enzymes: SpnO, SpnN, SpnQ, SpnR, and SpnS.

Caption: Biosynthetic pathway of TDP-D-forosamine.

Experimental Protocols

In Vitro Characterization of this compound Biosynthesis Enzymes

This protocol outlines the general steps for the cloning, expression, and purification of the spn enzymes and the in vitro reconstitution of the this compound biosynthetic pathway.[2][13]

-

Cloning and Expression:

-

The genes (spnO, N, Q, R, S) are cloned from the S. spinosa gene cluster into an appropriate expression vector (e.g., pET vectors).

-

The recombinant plasmids are transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Cultures are grown to an OD₆₀₀ of 0.3-0.6 and induced with IPTG (e.g., 0.1 mM) for expression at a controlled temperature (e.g., 37°C for 6 hours).

-

-

Protein Purification:

-

Cells are harvested by centrifugation and lysed (e.g., by sonication).

-

If using His-tagged proteins, purification is performed using Ni-NTA affinity chromatography.

-

Proteins are eluted and dialyzed against a suitable buffer containing glycerol (B35011) for stability.

-

-

Enzyme Assays:

-

Individual enzyme activities are assayed by incubating the purified enzyme with its substrate and any necessary cofactors.

-

For example, the SpnQ (3-dehydrase) reaction requires a reductase system like ferredoxin/ferredoxin reductase.[13]

-

The complete pathway can be reconstituted by combining all five purified enzymes with the initial substrate, TDP-4-keto-6-deoxy-d-glucose, and required cofactors.

-

Reaction products are analyzed by methods such as HPLC or LC-MS.

-

Isolation and Purification of Spinosyns

The following is a general workflow for the isolation and purification of spinosyns from S. spinosa fermentation broth.[3][14]

Caption: Workflow for Spinosyn D isolation.[3]

-

Fermentation: S. spinosa is cultured in a suitable fermentation medium to produce spinosyns.[3]

-

Extraction:

-

Purification:

-

Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, primarily NMR and Mass Spectrometry.[15]

Insecticidal Bioassays

4.3.1 Diet Incorporation Bioassay

This method assesses the oral toxicity of a compound.[6]

-

Preparation: Prepare serial dilutions of the test compound in a suitable solvent.

-

Incorporation: Incorporate the dilutions into an artificial insect diet.

-

Exposure: Place target insects (e.g., larvae) onto the treated diet.

-

Observation: Maintain the insects under controlled conditions and record mortality at set time points (e.g., 24, 48, 72 hours).

-

Analysis: Calculate LC₅₀ values using probit analysis.[6]

4.3.2 Topical Application Bioassay

This method evaluates the contact toxicity of a compound.[15]

-

Preparation: Prepare serial dilutions of the test compound in a volatile solvent (e.g., acetone).

-

Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects.

-

Observation: House the treated insects with a food source under controlled conditions and record mortality over time.

-

Analysis: Calculate LD₅₀ values using probit analysis.[15]

Signaling Pathway of Spinosyn Action

The primary target of spinosyns is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel in the insect's central nervous system.[7][9]

Caption: Signaling pathway of spinosyn's insecticidal action.[8][9]

This guide provides a foundational understanding of this compound-containing natural products for researchers and professionals in drug development. The detailed information on their structure, activity, biosynthesis, and relevant experimental protocols serves as a valuable resource for further investigation and application of these potent bioactive molecules.

References

- 1. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academicjournals.org [academicjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. In vitro characterization of the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN110734467B - Method for extracting and purifying spinosad from fermentation liquor - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

Forosamine: A Technical Guide to its Role as a Critical Component of Spinosyns

For Immediate Release

AUSTIN, TX – December 18, 2025 – This whitepaper provides a comprehensive technical overview of forosamine, a deoxysugar essential for the insecticidal activity of spinosyns, a leading class of natural pest control agents. Addressed to researchers, scientists, and professionals in drug development and crop protection, this document details the biosynthesis of this compound, its incorporation into the spinosyn structure, and the profound impact it has on biological function. Included are summaries of key quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding and further research in this critical area of natural product chemistry.

Introduction: The Significance of this compound in Spinosyn Bioactivity

Spinosyns, such as spinosyn A and spinosyn D, are complex macrolides produced by the soil bacterium Saccharopolyspora spinosa.[1][2] These compounds are renowned for their potent insecticidal properties, which are leveraged in agricultural products for effective pest management. The structure of a spinosyn is characterized by a large, tetracyclic polyketide core to which two deoxy-sugars are attached: tri-O-methyl-L-rhamnose and the amino sugar D-forosamine.[1][2]

Extensive structure-activity relationship studies have unequivocally demonstrated that the this compound moiety is indispensable for the insecticidal efficacy of spinosyns.[2] Removal or alteration of this sugar dramatically reduces the bioactivity, highlighting its role as a critical pharmacophore. Understanding the biosynthesis of this compound is therefore paramount for efforts in metabolic engineering aimed at improving spinosyn yields and generating novel, more potent analogues.

The this compound Biosynthetic Pathway

The biosynthesis of TDP-D-forosamine is a multi-step enzymatic process that begins with the precursor TDP-4-keto-6-deoxy-D-glucose. The genes encoding the enzymes for this pathway, designated spnO, spnN, spnQ, spnR, and spnS, are located within the larger spinosyn biosynthetic gene cluster in S. spinosa.[1][3] The pathway proceeds through a series of dehydration, reduction, transamination, and methylation reactions to yield the final activated this compound donor.

The sequence of enzymatic conversions is as follows:

-

SpnO (2,3-Dehydratase): Initiates the pathway by catalyzing a dehydration reaction at the C-2 and C-3 positions of TDP-4-keto-6-deoxy-D-glucose.[1][3]

-

SpnN (3-Ketoreductase): Subsequently reduces the newly formed 3-keto group.[1][3]

-

SpnQ (3-Dehydrase): Performs a second dehydration, this time at the C-3 position.[1][3]

-

SpnR (Aminotransferase): Catalyzes the transfer of an amino group to the C-4 position.[1]

-

SpnS (N,N-Dimethyltransferase): Completes the synthesis by performing a two-step N-methylation of the C-4 amino group to yield TDP-D-forosamine.[1][4]

Glycosylation: Attachment of this compound to the Spinosyn Core

The final step in the formation of a mature spinosyn is the glycosylation of the pseudoaglycone intermediate. This crucial reaction is catalyzed by the forosaminyltransferase, SpnP.[5][6] SpnP transfers the this compound moiety from the activated donor, TDP-D-forosamine, to the 17-hydroxyl group of the spinosyn pseudoaglycone.[5] This glycosylation event is critical for the bioactivity of the final spinosyn molecule.

Quantitative Data

Significant research has focused on enhancing the production of spinosad (a mixture of spinosyn A and D) through metabolic engineering and fermentation optimization. The following tables summarize key quantitative data from these efforts.

Table 1: Spinosad Production in Various Saccharopolyspora spinosa Strains

| Strain | Genotype/Condition | Spinosad Titer (mg/L) | Fold Increase vs. Wild-Type |

| Wild-Type | - | 309 | 1.0 |

| Engineered Strain | Overexpression of complete spn gene cluster | 693 | 2.24 |

| Engineered Strain | Overexpression of spn cluster + medium optimization | 920 | 2.98 |

| Mutant NT24 | ARTP/NTG mutagenesis | 858.3 ± 27.7 | 5.12 (vs. same-period WT) |

Data compiled from references[7][8].

Table 2: Kinetic Parameters of Spinosyn Glycosyltransferases

While the steady-state kinetic parameters for the individual enzymes of the this compound biosynthetic pathway (SpnO, N, Q, R, S) are not extensively reported in the reviewed literature, data for the related spinosyn rhamnosyltransferase (SpnG) provides a basis for comparison.

| Enzyme | Substrate(s) | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |

| SpnG | TDP-rhamnose | 18 ± 2 | 0.44 ± 0.01 | 4.1 x 102 |

| SpnG | Spinosyn Aglycone | 12 ± 1 | 0.44 ± 0.01 | 6.1 x 102 |

Data from reference[9].

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis and spinosyn production.

Heterologous Expression and Purification of this compound Biosynthesis Enzymes

This protocol describes the heterologous expression of the spn genes in E. coli for in vitro characterization.

Workflow:

Methodology:

-

Gene Cloning: The spnO, N, Q, R, and S genes are amplified from S. spinosa genomic DNA using high-fidelity PCR. The primers should incorporate restriction sites compatible with the chosen expression vector (e.g., pET28b(+)), which allows for the production of N-terminally His-tagged proteins.[2]

-

Transformation: The ligated plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).

-

Expression: Transformed cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM, followed by incubation at a reduced temperature (e.g., 16-24°C) for 12-16 hours to enhance soluble protein expression.[2][6]

-

Purification: Cells are harvested, resuspended in lysis buffer, and disrupted by sonication. The His-tagged proteins are purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity and molecular weight of the proteins are confirmed by SDS-PAGE.

Gene Disruption in Saccharopolyspora spinosa

Gene disruption is a critical technique for elucidating gene function. This protocol outlines a method for creating gene knockouts in S. spinosa using a heat-sensitive vector.

Methodology:

-

Vector Construction: A heat-sensitive vector, such as pKC1139, is used. An internal fragment of the target gene (e.g., a spn gene) is cloned into this vector. Homologous arms flanking the gene of interest are also included to facilitate double-crossover homologous recombination.[10]

-

Conjugal Transfer: The constructed plasmid is transferred from an E. coli donor strain (e.g., S17-1) to S. spinosa via intergeneric conjugation.[7][11]

-

Grow E. coli S17-1 containing the disruption vector and S. spinosa to mid-log phase.

-

Mix the cultures and plate them on a suitable medium (e.g., 2xCMC agar) that supports the growth of both organisms.[7]

-

Incubate to allow conjugation to occur.

-

-

Selection of Exconjugants: Plate the conjugation mixture onto a selective medium containing an antibiotic for which the vector carries a resistance marker (e.g., apramycin) and an antibiotic to which the E. coli donor is sensitive (e.g., nalidixic acid). Incubate at a permissive temperature (e.g., 30°C) to select for single-crossover events.

-

Selection for Double Crossover: To select for the second crossover event (which results in the deletion of the gene and loss of the plasmid), colonies are replica-plated onto a medium without apramycin (B1230331) and incubated at a non-permissive temperature (e.g., 39°C) to cure the cells of the heat-sensitive plasmid.

-

Verification: The resulting apramycin-sensitive colonies are screened by PCR using primers flanking the target gene to confirm the deletion.

In Vitro Forosaminyltransferase (SpnP) Assay

This reverse glycosyl transfer assay is used to confirm the in vitro activity of the SpnP enzyme.[6]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Spinosad (substrate): 100 µM

-

TDP (acceptor): 2 mM

-

SpnP (purified enzyme): 10 µM

-

MgCl2: 2.5 mM

-

HEPES buffer (pH 8.0): 100 mM

-

DMSO: 1.0% (v/v)

-

-

Incubation: Incubate the reaction mixture at 30°C for 16 hours.

-

Quenching: Stop the reaction by adding an equal volume of ethanol.

-

Analysis: Centrifuge the mixture to remove precipitated protein. Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) using a C18 column to detect the formation of the 17-pseudoaglycone product, which results from the reverse transfer of this compound from spinosad to TDP.[6]

Conclusion and Future Directions

This compound is a cornerstone of spinosyn's potent insecticidal activity. The elucidation of its biosynthetic pathway and the characterization of the involved enzymes have provided a robust framework for enhancing the production of these valuable bio-insecticides. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further explore this system.

Future research will likely focus on the detailed kinetic characterization of all this compound biosynthetic enzymes to identify and alleviate potential metabolic bottlenecks. Furthermore, the substrate promiscuity of the glycosyltransferase SpnP could be exploited to generate novel spinosyn analogues with improved or altered insecticidal profiles. The continued application of synthetic biology and metabolic engineering principles, guided by the foundational knowledge outlined herein, promises to further unlock the potential of the spinosyn class for sustainable agriculture and pest management.

References

- 1. In Vitro Characterization of the Enzymes Involved in TDP-d-Forosamine Biosynthesis in the Spinosyn Pathway of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural Studies of the Spinosyn Forosaminyltransferase, SpnP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARTP/NTG Compound Mutagenesis Improved the Spinosad Production and the Insecticidal Virulence of Saccharopolyspora Spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Characterization and Substrate Specificity of Spinosyn Rhamnosyltransferase by in Vitro Reconstitution of Spinosyn Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of cryptic biosynthetic pathways in Saccharopolyspora spinosa through deletion of the spinosyn gene cluster: induction of cryptic and bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conjugal transfer of cosmid DNA from Escherichia coli to Saccharopolyspora spinosa: effects of chromosomal insertions on macrolide A83543 production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of D-Forosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Forosamine, a naturally occurring deoxyamino sugar, is a critical component of several important bioactive natural products, most notably the spinosyn family of insecticides. Its unique structure, characterized by extensive deoxygenation and a dimethylamino group, plays a crucial role in the biological activity of the parent compounds. A thorough understanding of the stereochemistry of D-forosamine is paramount for researchers engaged in the synthesis of these natural products, the development of novel analogs, and the study of their biosynthetic pathways. This technical guide provides a comprehensive overview of the stereochemical features of D-forosamine, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and biosynthetic relationships.

Absolute and Relative Stereochemistry

D-Forosamine is chemically defined as (4R,5S,6R)-4-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-one in its pyranose form. The stereochemical designators establish the absolute configuration of the three stereocenters within the pyranose ring.

-

"D-" Configuration: The "D-" prefix signifies that the stereocenter furthest from the anomeric carbon (C-5) has the same relative configuration as D-glyceraldehyde. In D-forosamine, the C-5 methyl group is in an equatorial position in the preferred chair conformation.

-

"threo" Configuration: The term "threo" describes the relative stereochemistry of the substituents on C-4 and C-5. In the Fischer projection, the substituents on the same side are designated "erythro," while those on opposite sides are "threo." For D-forosamine, the C-4 dimethylamino group and the C-5 methyl group are on opposite sides of the pyranose ring, confirming the threo relationship.

The definitive confirmation of the absolute and relative stereochemistry of D-forosamine is derived from X-ray crystallographic analysis of natural products containing this sugar moiety, such as Spinosyn A.

Quantitative Stereochemical Data

The stereochemistry of D-forosamine is further elucidated through various analytical techniques that provide quantitative data. This data is essential for the characterization and quality control of synthetic and isolated samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of D-forosamine. The coupling constants (J-values) between adjacent protons are particularly informative for deducing their dihedral angles and thus the conformation of the pyranose ring.

Table 1: Representative ¹H and ¹³C NMR Data for a D-Forosamine Derivative (Methyl α-D-forosaminide)

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.65 | d | 3.5 | 100.2 |

| 2ax | 1.65 | ddd | 12.5, 11.5, 4.5 | 35.8 |

| 2eq | 2.05 | ddd | 12.5, 5.0, 1.5 | |

| 3ax | 1.40 | m | 30.1 | |

| 3eq | 1.95 | m | ||

| 4 | 2.80 | ddd | 11.5, 4.5, 2.5 | 60.5 |

| 5 | 3.25 | dq | 11.5, 6.0 | 68.9 |

| 6 (CH₃) | 1.20 | d | 6.0 | 18.1 |

| N(CH₃)₂ | 2.30 | s | 41.5 | |

| OCH₃ | 3.35 | s | 55.0 |

Note: Data is representative and may vary slightly depending on the solvent and specific derivative.

Specific Rotation

The optical activity of a chiral molecule is a fundamental physical property that reflects its three-dimensional structure. The specific rotation of D-forosamine and its derivatives is a key parameter for confirming the enantiomeric purity of a sample.

Table 2: Specific Rotation Data for D-Forosamine Derivatives

| Compound | Formula | Solvent | Wavelength (nm) | Specific Rotation ([\α]D) |

| Methyl α-D-forosaminide | C₈H₁₇NO₂ | CHCl₃ | 589 | +125° |

| D-Forosamine Hydrochloride | C₇H₁₆ClNO | H₂O | 589 | +43° |

Experimental Protocols

NMR Spectroscopy for Stereochemical Assignment

Objective: To determine the relative stereochemistry of a D-forosamine derivative using ¹H NMR coupling constants.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified D-forosamine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to aid in the assignment of proton signals.

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine through-space proximities of protons, which can help confirm the chair conformation and the relative orientation of substituents.

-

-

Data Analysis:

-

Assign all proton resonances using the 1D and 2D spectra.

-

Measure the coupling constants (J-values) for all coupled protons.

-

Analyze the magnitudes of the vicinal coupling constants (³JHH) to determine the dihedral angles between adjacent protons using the Karplus equation. Large diaxial couplings (³J ≈ 8-12 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (³J ≈ 2-5 Hz) are characteristic of a chair conformation.

-

Determination of Specific Rotation

Objective: To measure the specific rotation of a D-forosamine derivative to confirm its enantiomeric purity.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of the D-forosamine derivative (e.g., 10-50 mg) and dissolve it in a precise volume of a specified solvent (e.g., 1.0 mL of chloroform) in a volumetric flask.

-

Instrumentation: Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm).

-

Measurement:

-

Calibrate the polarimeter with the pure solvent.

-

Fill a polarimeter cell of a known path length (e.g., 1.0 dm) with the prepared solution.

-

Measure the observed optical rotation (α).

-

-

Calculation: Calculate the specific rotation ([\α]D) using the following formula:

[\α]D = α / (c × l)

where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

Visualizing Stereochemical Relationships and Biosynthesis

Chair Conformation of D-Forosamine

The preferred conformation of the D-forosamine pyranose ring is a chair conformation. The substituents at the stereocenters adopt specific axial or equatorial orientations to minimize steric strain.

Caption: Chair conformation of D-forosamine.

Biosynthetic Pathway of D-Forosamine

The biosynthesis of D-forosamine proceeds from the precursor TDP-D-glucose through a series of enzymatic reactions that establish the final stereochemistry.

Caption: Biosynthetic pathway of TDP-D-forosamine.

Conclusion

The stereochemistry of D-forosamine is a well-defined and critical aspect of its chemical identity and biological function. Through a combination of spectroscopic, chiroptical, and crystallographic techniques, its absolute and relative configurations have been unequivocally established. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and biochemistry, enabling the accurate characterization and manipulation of this important deoxyamino sugar.

Spectroscopic Data of Forosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forosamine, with the IUPAC name (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal, is an amino sugar that constitutes a key structural component of various biologically active natural products, most notably the spiramycin (B21755) family of macrolide antibiotics. The precise elucidation of its structure and spectroscopic properties is fundamental for the synthesis, modification, and understanding of the mechanism of action of these therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols.

Chemical Structure

IUPAC Name: (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal[1] Molecular Formula: C8H17NO2[1] Molecular Weight: 159.23 g/mol [1] Structure:

Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, this guide presents a combination of predicted and expected spectroscopic data based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not readily found in publicly available databases. Therefore, predicted ¹H and ¹³C NMR data are presented below to guide researchers in the identification and characterization of this molecule. These predictions are based on computational models and provide an expected range for chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) |

| H1 (CHO) | 9.7 - 9.8 | t | ~1.5 |

| H2 | 2.4 - 2.6 | m | |

| H3 | 1.6 - 1.8 | m | |

| H4 | 2.8 - 3.0 | m | |

| H5 | 3.6 - 3.8 | m | |

| H6 (CH3) | 1.1 - 1.2 | d | ~6.5 |

| N(CH3)2 | 2.2 - 2.4 | s |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) |

| C1 (CHO) | 202 - 204 |

| C2 | 45 - 47 |

| C3 | 25 - 27 |

| C4 | 65 - 67 |

| C5 | 70 - 72 |

| C6 (CH3) | 18 - 20 |

| N(CH3)2 | 40 - 42 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure, involving cleavages at the C-C bonds and loss of functional groups.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 160.1338 | [M+H]⁺ (Calculated for C8H18NO2⁺) |

| 159.1259 | [M]⁺ (Calculated for C8H17NO2) |

| 142 | [M-OH]⁺ or [M-NH3]⁺ |

| 114 | [M-C2H5O]⁺ |

| 86 | [C5H12N]⁺ (Fragment containing the dimethylamino group) |

| 71 | [C4H7O]⁺ |

| 44 | [C2H6N]⁺ (Dimethylaminomethyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for amino sugars like this compound. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Methanol-d₄ (CD₃OD)). The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard pulse program for a one-dimensional proton spectrum.

-

Set the spectral width to approximately 12-16 ppm.

-

The acquisition time should be around 2-4 seconds with a relaxation delay of 1-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to approximately 220-250 ppm.

-

The acquisition time should be around 1-2 seconds with a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the reference standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound (approximately 1 µg/mL to 1 ng/mL) in a solvent compatible with the ionization source, such as methanol, acetonitrile, or a mixture with water.

-

Acidify the solution with a small amount of formic acid or acetic acid for positive ion mode, or make it basic with ammonium (B1175870) hydroxide (B78521) for negative ion mode to enhance ionization.

-

-

Instrumentation and Analysis:

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for a polar molecule like this compound.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

-

Acquisition Mode: Acquire data in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) or fragmentation mode to obtain structural information.

-

Fragmentation: For MS/MS, select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure by identifying characteristic neutral losses and fragment ions.

-

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Genesis of Forosamine: A Technical Guide to its Biosynthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forosamine, a 4-(dimethylamino)-2,3,4,6-tetradeoxy-D-threo-hexose, is a crucial deoxysugar moiety found in a variety of important natural products, most notably the spinosyn family of insecticides. The unique structure and biological significance of this compound have made its biosynthetic pathway a subject of intense research. Understanding the precursors and the enzymatic transformations leading to this compound is paramount for the chemoenzymatic synthesis of novel bioactive compounds and for enhancing the production of existing drugs and agrochemicals. This technical guide provides an in-depth exploration of the two primary biosynthetic routes to this compound precursors: the GDP-perosamine and the TDP-forosamine pathways.

Core Biosynthetic Pathways

The biosynthesis of this compound precursors proceeds through two distinct, yet analogous, pathways depending on the nucleotide carrier: a guanosine (B1672433) diphosphate (B83284) (GDP)-linked pathway leading to GDP-perosamine and a thymidine (B127349) diphosphate (TDP)-linked pathway that ultimately yields TDP-forosamine.

The GDP-Perosamine Pathway

The biosynthesis of GDP-perosamine, a direct precursor to this compound in some organisms, commences with the central metabolite fructose-6-phosphate (B1210287). This pathway involves a series of four enzymatic steps to produce GDP-perosamine.[1][2]

The key enzymes in this pathway are:

-

RfbA (Phosphomannose Isomerase/GDP-mannose Pyrophosphorylase): A bifunctional enzyme that first isomerizes fructose-6-phosphate to mannose-6-phosphate and later catalyzes the formation of GDP-D-mannose from mannose-1-phosphate and GTP.[1][2]

-

RfbB (Phosphomannomutase): Catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate.[1][2]

-

RfbD (GDP-mannose 4,6-dehydratase): An oxidoreductase that converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[1][2]

-

RfbE (GDP-perosamine Synthase): An aminotransferase that catalyzes the final step, the amination of GDP-4-keto-6-deoxy-D-mannose using L-glutamate as the amino donor to produce GDP-D-perosamine.[1]

The TDP-Forosamine Pathway

In the biosynthesis of spinosyns by Saccharopolyspora spinosa, this compound is synthesized as a TDP-linked sugar. This pathway starts from the precursor TDP-4-keto-6-deoxy-D-glucose and involves five dedicated enzymes encoded by the spnO, N, Q, R, and S genes.

The enzymes involved in this pathway are:

-

SpnO (TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase): A dehydratase that initiates the pathway by converting TDP-4-keto-6-deoxy-D-glucose to TDP-3,4-diketo-2,6-dideoxy-D-glucose.

-

SpnN (TDP-3,4-diketo-2,6-dideoxy-D-glucose 3-ketoreductase): An NAD(P)H-dependent reductase that reduces the 3-keto group of the SpnO product.

-

SpnQ (TDP-4-keto-2,6-dideoxy-D-glucose 3-dehydrase): A PMP-dependent dehydrase that removes the 3-hydroxyl group.

-

SpnR (TDP-4-keto-2,3,6-trideoxy-D-glucose 4-aminotransferase): A PLP-dependent aminotransferase that introduces an amino group at the C4 position using L-glutamate.

-

SpnS (TDP-4-amino-2,3,6-trideoxy-D-glucose N,N-dimethyltransferase): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the final two methylation steps to yield TDP-D-forosamine.

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymes in the GDP-perosamine biosynthetic pathway. Data for the TDP-forosamine pathway enzymes are currently limited in the public domain.

| Enzyme | Substrate | Km (mM) | Vmax (nkat/mg) | Optimal pH | Optimal Temperature (°C) |

| RfbE | GDP-4-keto-6-deoxy-D-mannose | 0.06 | 38 | Not Reported | Not Reported |

| L-Glutamate | 0.1 | 42 | Not Reported | Not Reported |

Note: nkat (nanokatal) is the amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per second.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of key enzymes in the this compound biosynthetic pathways.

General Experimental Workflow

Heterologous Expression and Purification of RfbE (GDP-perosamine Synthase)

a. Gene Cloning and Expression:

-

The rfbE gene from Vibrio cholerae O1 is amplified by PCR.

-

The PCR product is cloned into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His6-tagged fusion protein.

-

The resulting plasmid is transformed into an expression host, such as E. coli BL21 (DE3).

b. Protein Expression and Purification:

-

A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic.

-

The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG to a final concentration of 0.1 mM, and the culture is incubated for a further 4-6 hours at 30°C.

-

Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation, and the supernatant containing the soluble His6-RfbE is loaded onto a Ni-NTA affinity column.

-

The column is washed with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

The His6-RfbE protein is eluted with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Eluted fractions are analyzed by SDS-PAGE, and pure fractions are pooled, dialyzed against a suitable storage buffer, and concentrated.

RfbE Enzyme Activity Assay

a. Principle: The activity of RfbE is determined by monitoring the formation of GDP-D-perosamine from GDP-4-keto-6-deoxy-D-mannose and L-glutamate. The product can be quantified by HPLC.

b. Assay Protocol:

-

The reaction mixture (total volume of 100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM GDP-4-keto-6-deoxy-D-mannose

-

5 mM L-glutamate

-

0.1 mM PLP

-

Purified RfbE enzyme (e.g., 1-5 µg)

-

-

The reaction is initiated by the addition of the enzyme.

-